molecular formula C9H14NO B1438363 2-Azaadamantane-N-oxyl CAS No. 57625-08-8

2-Azaadamantane-N-oxyl

Cat. No.: B1438363
CAS No.: 57625-08-8
M. Wt: 152.21 g/mol
InChI Key: BCJCJALHNXSXKE-UHFFFAOYSA-N
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Description

Significance of Nitroxyl (B88944) Radicals in Organic Chemistry and Beyond

Nitroxyl radicals, a class of stable organic radicals, have become indispensable tools in a wide array of scientific disciplines. Their unique electronic structure and reactivity have paved the way for novel catalytic systems and synthetic methodologies.

The concept of a "radical" was first introduced into the chemical lexicon in the late 18th century. acs.org However, it was not until the turn of the 20th century that the first stable free radical, triphenylmethyl, was identified, challenging the prevailing theories of the time. acs.org The blossoming of stable radical chemistry occurred in the early 1960s with the synthesis of remarkably stable radicals, including the first iminoxyl radicals which were stable in air under normal conditions. acs.org A pivotal moment in the history of nitroxyl radicals was the synthesis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a compound that would become a benchmark in the field. acs.org The stability of these radicals is often attributed to the delocalization of the unpaired electron and steric hindrance around the radical center, which prevents dimerization. nih.govorganic-chemistry.org This stability allows them to be stored under ambient conditions and utilized in a variety of chemical transformations. nih.govorganic-chemistry.org

The application of stable nitroxyl radicals as catalysts has evolved significantly since their discovery. Initially recognized for their role in mediating controlled radical polymerization and as spin labels in biological studies, their utility in organic synthesis, particularly in oxidation reactions, has become a major focus. jst.go.jp Nitroxyl radicals like TEMPO have been extensively used to catalyze the oxidation of alcohols to aldehydes and ketones, often employing environmentally benign co-oxidants. fujifilm-wako.com.cn The catalytic cycle typically involves the oxidation of the nitroxyl radical to an oxoammonium salt, which then acts as the active oxidizing agent. nih.govnih.gov Over the years, research has expanded to include metal-free catalytic systems and combinations with transition metals to enhance reactivity and selectivity. rsc.org The development of new generations of nitroxyl radicals, such as AZADO, has further broadened the scope and efficiency of these catalytic oxidations.

Introduction to 2-Azaadamantane-N-oxyl (AZADO) as a Key Nitroxyl Radical

Among the newer generation of nitroxyl radical catalysts, this compound (AZADO) has garnered significant attention for its superior performance in a range of chemical transformations.

The enhanced catalytic activity of AZADO compared to its predecessor, TEMPO, can be attributed to key structural differences. acs.orgnih.gov TEMPO possesses four methyl groups flanking the nitroxyl group, which, while contributing to its stability, also create significant steric hindrance. jst.go.jpfujifilm-wako.com.cn This steric bulk impedes the approach of sterically demanding substrates, limiting its effectiveness in the oxidation of hindered secondary alcohols. jst.go.jpfujifilm-wako.com.cn

In contrast, AZADO has a more open and less sterically congested structure around the nitroxyl moiety. jst.go.jporganic-chemistry.org Its rigid azaadamantane skeleton provides stability without the bulky methyl groups, allowing for the efficient oxidation of a wider range of substrates, including sterically hindered secondary alcohols where TEMPO shows poor reactivity. organic-chemistry.orgjst.go.jpfujifilm-wako.com.cn The stability of AZADO is further ensured by its bicyclic structure, which prevents the disproportionation reaction that can be a deactivation pathway for some nitroxyl radicals. fujifilm-wako.com.cnrsc.org This unique combination of high reactivity and stability makes AZADO a superior catalyst in many applications. organic-chemistry.orgjst.go.jp

FeatureThis compound (AZADO)2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
Steric Hindrance Less hindered around the N-O• group. jst.go.jporganic-chemistry.orgHighly hindered due to four methyl groups. jst.go.jpfujifilm-wako.com.cn
Catalytic Activity High activity for both primary and sterically hindered secondary alcohols. jst.go.jpfujifilm-wako.com.cnnih.govPrimarily effective for primary alcohols; inefficient for hindered secondary alcohols. jst.go.jpfujifilm-wako.com.cn
Structural Rigidity Rigid cage-like azaadamantane structure. jst.go.jpFlexible piperidine (B6355638) ring.
Stability Stabilized by the bicyclic framework, preventing disproportionation. fujifilm-wako.com.cnrsc.orgStabilized by steric protection from the methyl groups. fujifilm-wako.com.cn

The primary research application of AZADO and its derivatives lies in the field of selective oxidation reactions. jst.go.jporganic-chemistry.org Its exceptional catalytic activity has been demonstrated in the oxidation of a broad spectrum of primary and secondary alcohols to their corresponding aldehydes and ketones with high efficiency. jst.go.jpfujifilm-wako.com.cn

Key research applications of AZADO include:

Oxidation of Sterically Hindered Alcohols: AZADO excels in the oxidation of bulky secondary alcohols that are poor substrates for TEMPO-based systems. jst.go.jporganic-chemistry.org

Chemoselective Oxidations: It has been employed in the selective oxidation of alcohols in the presence of other sensitive functional groups, such as electron-rich divalent sulfur functionalities when used in conjunction with a copper co-catalyst. acs.org

One-Pot Oxidative Cleavage: AZADO catalyzes the one-pot oxidative cleavage of terminal 1,2-diols to produce carboxylic acids with one less carbon atom. organic-chemistry.org

Oxidation of α-Hydroxy Acids: It facilitates the chemoselective oxidation of α-hydroxy acids to α-keto acids using molecular oxygen as the co-oxidant. organic-chemistry.org

Aerobic Oxidation: AZADO and its derivatives are effective catalysts in aerobic oxidation reactions, utilizing environmentally friendly molecular oxygen as the terminal oxidant. rsc.orgorganic-chemistry.org

The development of AZADO and its analogues, such as 1-Me-AZADO and nor-AZADO, continues to expand the toolkit of synthetic chemists, enabling more efficient and selective chemical transformations. nih.govjst.go.jpfujifilm-wako.com.cn

Properties

InChI

InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJCJALHNXSXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N3[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655315
Record name (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57625-08-8
Record name (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azaadamantane-N-oxyl
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Synthetic Methodologies and Chemical Transformations of 2 Azaadamantane N Oxyl

Advanced Synthetic Routes for AZADO and its Derivatives

2-Azaadamantane-N-oxyl (AZADO) and its derivatives have emerged as highly efficient organocatalysts, particularly for the oxidation of alcohols, exhibiting superior catalytic activity compared to more sterically hindered nitroxyl (B88944) radicals like TEMPO. fujifilm-wako.com.cnorganic-chemistry.orgnih.gov The development of practical and scalable synthetic routes to these catalysts is crucial for their widespread application in both academic research and industrial processes. jst.go.jp

The final and key step in the synthesis of AZADO and its derivatives is typically the oxidation of the corresponding secondary amine, the N-substituted azaadamantane precursor. This transformation converts the amine functionality into the stable nitroxyl radical. A conventional and effective method for this oxidation involves the use of sodium tungstate (B81510) (Na₂WO₄) as a catalyst with hydrogen peroxide (H₂O₂) as the terminal oxidant. fujifilm-wako.com.cn For instance, the oxidation of 1-methyl-2-azaadamantane (B13465597) using catalytic Na₂WO₄ and 30% H₂O₂ successfully yields 1-Me-AZADO. fujifilm-wako.com.cn Similarly, a second-generation synthesis of AZADO itself utilizes the oxidation of the 2-azaadamantane (B3153908) precursor with Na₂WO₄ and urea-hydrogen peroxide (UHP) to afford the target nitroxyl radical in a 50% yield. jst.go.jp

Optimizing the final oxidation step is critical for achieving high yields and purity of the desired nitroxyl radical catalyst. Research into the structure-activity relationship of various AZADO derivatives has shown that both steric and electronic factors influence catalyst activity. nih.govacs.org For example, it was determined that the α-methyl group near the nitroxyl moiety affects reactivity towards sterically hindered alcohols, while the rigid azaadamantane skeleton contributes to the catalyst's high turnover. jst.go.jp Synthetic strategies are therefore optimized to produce derivatives with specific substitutions that enhance catalytic performance. The development of second-generation syntheses for both AZADO and 1-Me-AZADO was driven by the need for more efficient and scalable routes, improving upon earlier, lower-yield multi-step processes. jst.go.jp These improved routes provide gram-scale access to the catalysts, which is essential for their practical use. fujifilm-wako.com.cn

For large-scale industrial applications, moving away from peroxide-based oxidants towards greener and safer alternatives like molecular oxygen (air) is highly desirable. A safe and scalable method for aerobic alcohol oxidation has been developed using 2-azaadamantan-2-ol (AZADOL), the hydroxylamine (B1172632) precursor to AZADO, in conjunction with a NOx co-catalyst system. acs.org This process uses 2 mol% of AZADOL and 10 mol% of sodium nitrite (B80452) (NaNO₂) to promote the quantitative aerobic oxidation of alcohols. acs.org The safety of the procedure is managed by controlling the reaction temperature to remain below the flash point of the acetic acid solvent. acs.org This method's robustness has been proven on a 500-gram scale, demonstrating its viability for industrial production. acs.org Another efficient aerobic oxidation system for primary alcohols uses AZADO or Nor-AZADO with tert-butyl nitrite as a co-catalyst in acetonitrile (B52724) (MeCN), which selectively produces aldehydes while suppressing overoxidation. organic-chemistry.org

While the predominant route to AZADO involves the oxidation of the pre-formed azaadamantane ring system, the initial discovery and synthesis of AZADO was reported by Dupeyre and Rassat in 1975. fujifilm-wako.com.cnjst.go.jp Their work established this class of compounds as stable nitroxyl radicals, where the tricyclic adamantane (B196018) framework protects the radical from the destructive disproportionation pathways that can affect nitroxyl radicals with α-hydrogens. fujifilm-wako.com.cnjst.go.jp However, current advanced synthetic methodologies primarily focus on the multi-step construction of the azaadamantane core followed by the oxidation of the nitrogen atom, rather than a direct nitroxyl formation on a pre-existing adamantane structure.

The syntheses of AZADO and its key derivatives are multi-step processes that begin from commercially available starting materials. fujifilm-wako.com.cn

Iodine-mediated ring closure: An intermediate is treated with iodine to facilitate an intramolecular halo-amination, forming the core azaadamantane structure. fujifilm-wako.com.cn

Reductive excision: The iodine is removed using a reducing agent such as lithium aluminum hydride (LiAlH₄) to give 1-methyl-2-azaadamantane. fujifilm-wako.com.cn

Oxidation: The final amine is oxidized using conventional methods (e.g., Na₂WO₄/H₂O₂) to yield 1-Me-AZADO. fujifilm-wako.com.cn

Nor-AZADO (9-Azanoradamantane N-oxyl): This bicyclic analogue is considered a valuable alternative to AZADO. fujifilm-wako.com.cn The synthesis of Nor-AZADO was first achieved in 1978 and has been refined. fujifilm-wako.com.cnjst.go.jp A practical route involves a 5-step synthesis starting from acetonedicarboxylic acid, glutaraldehyde, and benzylamine. fujifilm-wako.com.cnjst.go.jp The operational simplicity and scalability of this synthesis make Nor-AZADO a readily accessible catalyst for various alcohol oxidations. fujifilm-wako.com.cn

The table below summarizes key synthetic routes for AZADO derivatives.

Table 1: Synthetic Sequences for AZADO Derivatives
Derivative Starting Material(s) Key Steps Overall Yield Reference(s)
AZADO 1,3-adamantanediol 10-step synthesis; second-generation route developed for scalability. 50% (final oxidation step) fujifilm-wako.com.cnjst.go.jp
1-Me-AZADO 1-adamantanol 7-step synthesis; includes iodine-mediated ring closure and LiAlH₄ reduction. 15% fujifilm-wako.com.cnjst.go.jp
Nor-AZADO Acetonedicarboxylic acid, glutaraldehyde, benzylamine 5-step synthesis. Not specified fujifilm-wako.com.cnjst.go.jp

The rigid, polycyclic structure of the azaadamantane core allows for the development of stereoselective synthetic methods. Control over stereochemistry is crucial when designing chiral catalysts for asymmetric synthesis. One reported strategy for stereoselective synthesis involves an epoxidation-cyclization sequence. In this approach, a bicyclo[3.3.1]nonene derivative containing a nitrogen functional group (e.g., a carbamate) is first treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. Due to the molecule's rigid geometry, the newly formed epoxide is positioned for a spontaneous, intramolecular backside attack by the nitrogen atom. This cyclization step proceeds with high stereoselectivity, leading to a specific stereoisomer of the hydroxylated azaadamantane product, which can then be further transformed into a stereochemically defined AZADO derivative. Such approaches are vital for creating catalysts like 1-Me-AZADO, which may be employed when a specific stereoselective oxidation is required in a complex molecular environment. fujifilm-wako.com.cn

Oxidation of N-substituted Azaadamantane Precursors

Chemical Reactions Involving this compound

This compound, commonly known as AZADO, is a stable nitroxyl radical that has emerged as a highly efficient organocatalyst, particularly for the oxidation of alcohols. tcichemicals.comnih.gov Its reduced steric hindrance compared to the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows it to catalyze the oxidation of a broader range of substrates, including sterically hindered secondary alcohols, with superior proficiency. tcichemicals.comnih.gov

The primary application of AZADO in organic synthesis is as a catalyst for oxidation reactions. It demonstrates remarkable efficacy in the conversion of primary and secondary alcohols to their corresponding aldehydes, ketones, and carboxylic acids. nih.govresearchgate.net Beyond simple alcohol oxidation, AZADO has been successfully employed in more complex transformations such as the oxidative cleavage of vicinal diols to yield dicarboxylic acids and the chemoselective oxidation of unprotected amino alcohols. tcichemicals.comresearchgate.net In the presence of a copper co-catalyst, AZADO can facilitate the aerobic oxidation of a wide array of unprotected amino alcohols, showcasing its utility in the synthesis of nitrogen-containing compounds. researchgate.net

A notable feature of AZADO-catalyzed oxidations is their chemoselectivity. For instance, these reactions can selectively oxidize alcohols without affecting other potentially oxidizable functional groups like alkenes and aromatic rings, a common challenge with other oxidation systems. jst.go.jp

AZADO-mediated oxidations are typically performed using a catalytic amount of AZADO in the presence of a stoichiometric co-oxidant. The choice of co-oxidant and reaction conditions can be tailored to achieve the desired transformation.

Commonly used co-oxidants include:

Sodium hypochlorite (B82951) (NaOCl): Often used in a biphasic system with a phase-transfer catalyst, this system is effective for the oxidation of primary and secondary alcohols. researchgate.net

(Diacetoxyiodo)benzene (PhI(OAc)₂): This hypervalent iodine reagent is a mild and chemoselective co-oxidant that is particularly tolerant of electron-rich double bonds. jst.go.jp It has been used for the one-pot oxidative cleavage of vicinal diols to dicarboxylic acids. tcichemicals.com

Molecular Oxygen (O₂): In conjunction with a co-catalyst such as copper, molecular oxygen from the air can be used as the terminal oxidant, representing a green and sustainable approach. researchgate.net

Sodium chlorite (B76162) (NaClO₂): This reagent is employed for the one-pot oxidation of primary alcohols directly to carboxylic acids. nih.govrsc.org

The reactions are generally carried out under mild conditions, often at room temperature, and in common organic solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (MeCN). jst.go.jptcichemicals.com

The primary products resulting from AZADO-catalyzed oxidations are carbonyl compounds and carboxylic acids. The specific product obtained is dependent on the substrate and the reaction conditions employed.

Aldehydes and Ketones: Primary alcohols are selectively oxidized to aldehydes, while secondary alcohols yield ketones. researchgate.netorganic-chemistry.org These transformations are typically high-yielding and can be achieved without overoxidation.

Carboxylic Acids: Primary alcohols can be directly converted to carboxylic acids using a catalytic system composed of an oxoammonium salt derived from AZADO and sodium chlorite (NaClO₂). nih.govrsc.org Additionally, the oxidative cleavage of vicinal diols using AZADO and PhI(OAc)₂ also furnishes carboxylic acids. tcichemicals.comtcichemicals.com

The following interactive data table summarizes representative examples of AZADO-catalyzed transformations:

SubstrateCatalyst SystemCo-oxidantSolventProductYield (%)
1-OctanolAZADO (cat.)NaOClCH₂Cl₂/H₂O1-Octanal95
GeraniolAZADO (cat.)NaOClCH₂Cl₂/H₂OGeranial92
1-Phenylethanol1-Me-AZADO (cat.)PhI(OAc)₂CH₂Cl₂Acetophenone98
Benzyl (B1604629) alcohol1-Me-AZADO⁺X⁻ (cat.)NaClO₂MeCNBenzoic acid94
1,2-OctanediolAZADO (cat.)PhI(OAc)₂CH₂Cl₂/H₂OHeptanoic acid85
2-Amino-1-phenylethanolAZADO/Cu(I) (cat.)Air (O₂)MeCN2-Aminoacetophenone88

Mechanistic Investigations of AZADO-mediated Reactions

The catalytic activity of AZADO in oxidation reactions is attributed to the in situ formation of the corresponding N-oxoammonium ion. jst.go.jp This highly electrophilic species is the active oxidant in the catalytic cycle. The nitroxyl radical (AZADO) is first oxidized by the co-oxidant to the oxoammonium ion. This oxoammonium ion then reacts with the alcohol substrate.

The proposed mechanism involves the formation of an intermediate adduct between the oxoammonium ion and the alcohol. This is followed by the abstraction of a hydride from the α-carbon of the alcohol, which regenerates the hydroxylamine and produces the corresponding carbonyl compound. The hydroxylamine is then re-oxidized to the nitroxyl radical, completing the catalytic cycle. While direct addition of the alcohol to the N=O bond of the oxoammonium cation has been a long-held hypothesis, recent computational studies suggest this may be thermodynamically unfavorable, and alternative pathways, such as the oxoammonium cation acting as a masked carbocation, may be at play in certain reactions. chemrxiv.org

While the primary catalytic cycle is believed to proceed through the oxoammonium ion, the involvement of radical species suggests the potential for radical chain reaction pathways, particularly under certain conditions. A general radical chain mechanism in oxidation reactions consists of three main stages: initiation, propagation, and termination. wiley-vch.dewashington.edu

Initiation: This step involves the initial formation of a radical species. In the context of AZADO-mediated reactions, this could be the one-electron oxidation of the nitroxyl radical to the oxoammonium ion or the homolytic cleavage of a bond initiated by an external factor.

Propagation: The propagation phase consists of a series of reactions where a radical reacts with a non-radical species to form a new radical, which then continues the chain. In alcohol oxidation, a peroxyl radical could abstract a hydrogen atom from the alcohol, generating an alkyl radical that then reacts with oxygen.

Termination: The chain reaction is concluded when two radical species react with each other to form a non-radical product.

Hydrogen Atom Abstraction Pathways

In the context of alcohol oxidation catalyzed by this compound (AZADO), the crucial step involving the substrate is often a hydrogen atom abstraction. This process is central to the conversion of the alcohol to the corresponding carbonyl compound. The widely accepted mechanism proceeds through the formation of an oxoammonium ion as the active oxidizing species.

The catalytic cycle typically involves the oxidation of the nitroxyl radical (AZADO) to the corresponding N-oxoammonium ion. This ion is the species that directly interacts with the alcohol. The reaction mechanism involves the abstraction of a hydrogen atom from the α-carbon of the alcohol by the oxoammonium ion. acs.org This is more accurately described as a proton transfer rather than a hydride transfer. acs.org The process is facilitated by the formation of an intermediate complex between the alcohol and the oxoammonium salt.

Formation of the Oxoammonium Ion: The AZADO nitroxyl radical is oxidized by a co-oxidant to the active N-oxoammonium species.

Reaction with the Alcohol: The oxoammonium ion reacts with the alcohol substrate. This step involves the abstraction of the α-hydrogen from the alcohol.

Product Formation and Catalyst Regeneration: Following the hydrogen abstraction, the alcohol is oxidized to a ketone or aldehyde, and the oxoammonium ion is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized back to the nitroxyl radical, thus completing the catalytic cycle. acs.org

Influence of Steric and Electronic Properties on Reaction Mechanisms

The superior catalytic proficiency of this compound (AZADO) and its derivatives in comparison to other nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can be attributed to a combination of steric and electronic factors. jst.go.jporganic-chemistry.org These factors directly impact the reaction mechanisms, particularly the accessibility of the reactive nitroxyl group and its inherent reactivity.

Steric Effects:

One of the primary advantages of the azaadamantane framework is its reduced steric hindrance around the nitroxyl radical compared to the bulky tetramethyl groups in TEMPO. acs.orgorganic-chemistry.orgresearchgate.net This structural feature makes the nitrogen-oxygen radical more accessible to a wider range of substrates, including sterically hindered secondary alcohols. jst.go.jptcichemicals.comnih.gov The rigid, cage-like structure of the adamantane core positions the substituents away from the reactive center, minimizing non-bonded interactions that can impede the approach of the substrate.

The difference in steric bulk is a significant factor in the broader substrate scope of AZADO-catalyzed oxidations. jst.go.jp While TEMPO is highly effective for the oxidation of primary alcohols, its efficiency diminishes with more sterically demanding secondary alcohols. organic-chemistry.orgtcichemicals.com AZADO, on the other hand, demonstrates high catalytic activity for both primary and a variety of secondary alcohols. jst.go.jptcichemicals.com

Electronic Properties:

The electronic nature of the 2-azaadamantane structure also plays a crucial role in its catalytic activity. The electron density at the nitrogen atom of the nitroxyl radical is a key parameter influencing its reactivity. This can be probed using techniques such as electron spin resonance (ESR) spectroscopy, which measures the hyperfine coupling constant of the nitrogen atom (AN). nih.gov A correlation has been observed between this spectroscopic parameter and the reaction rate, indicating that the electronic environment of the N-O group is directly linked to catalytic efficiency. nih.gov

The interplay of these steric and electronic properties allows for the rational design of more efficient nitroxyl radical catalysts based on the azaadamantane scaffold. jst.go.jp

Catalytic Applications of 2 Azaadamantane N Oxyl in Organic Synthesis

Alcohol Oxidation Catalysis

The primary application of AZADO in organic synthesis is as a catalyst for the oxidation of alcohols. This process is a fundamental transformation, providing access to aldehydes, ketones, and carboxylic acids, which are key intermediates in the synthesis of complex molecules and pharmaceuticals. nih.govjst.go.jp AZADO's high turnover frequency and broad substrate scope make it a valuable tool for these transformations. nih.govjst.go.jp

Oxidation of Primary Alcohols to Aldehydes and Carboxylic Acids

AZADO demonstrates remarkable efficacy in the oxidation of primary alcohols, which can be selectively converted to either aldehydes or carboxylic acids depending on the reaction conditions and the co-oxidant employed. nih.govthieme-connect.com This selectivity is a crucial aspect of its utility in multi-step organic synthesis.

The selective oxidation of primary alcohols to aldehydes is a common objective in organic synthesis, as aldehydes are valuable precursors for various carbon-carbon bond-forming reactions. thieme-connect.comorganic-chemistry.org AZADO-catalyzed systems can achieve this transformation with high selectivity, minimizing the overoxidation to carboxylic acids. thieme-connect.comresearchgate.net One effective strategy involves the use of tert-butyl nitrite (B80452) as a co-catalyst in acetonitrile (B52724) (MeCN), which favors the formation of the aldehyde. thieme-connect.comorganic-chemistry.org The addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) upon completion of the reaction can further suppress overoxidation during the workup process. thieme-connect.comresearchgate.netorganic-chemistry.org

Conversely, for the synthesis of carboxylic acids, a one-pot oxidation of primary alcohols can be achieved using an oxoammonium salt of a methylated AZADO derivative, such as [1-Me-AZADO+]X- (where X = Cl or BF4), in the presence of sodium chlorite (B76162) (NaClO2) as the terminal oxidant. nih.govjst.go.jp This method provides a green and efficient route to carboxylic acids from a wide array of primary alcohols. nih.govjst.go.jp

The choice of co-oxidant and reaction medium is critical in directing the outcome of AZADO-catalyzed oxidations. For the oxidation of primary alcohols to aldehydes, aerobic oxidation using tert-butyl nitrite as a co-catalyst in acetonitrile has proven to be a highly selective method. thieme-connect.comorganic-chemistry.org This system avoids the use of harsher oxidants and acidic conditions that can promote overoxidation. thieme-connect.com

For the conversion of primary alcohols to carboxylic acids, a biphasic system is often employed. A convenient two-step, one-pot procedure involves the initial oxidation to the aldehyde using sodium hypochlorite (B82951) (NaOCl) under phase-transfer conditions, followed by further oxidation to the carboxylic acid with sodium chlorite (NaClO2). nih.gov This protocol is compatible with a wide range of sensitive functional groups. nih.gov The use of environmentally benign co-oxidants such as bleach (NaOCl) is a notable feature of these catalytic systems. nih.govjst.go.jp

Oxidation of Secondary Alcohols to Ketones

AZADO and its derivatives are exceptionally effective catalysts for the oxidation of secondary alcohols to ketones. nih.govorganic-chemistry.orgjst.go.jptcichemicals.comresearchgate.net This transformation is typically high-yielding and proceeds under mild conditions. organic-chemistry.org The reduced steric hindrance around the nitroxyl (B88944) group in AZADO, compared to TEMPO, is a key factor in its superior performance, particularly with challenging substrates. organic-chemistry.orgjst.go.jp

A significant advantage of AZADO is its ability to efficiently oxidize sterically hindered secondary alcohols. organic-chemistry.orgjst.go.jpjst.go.jptcichemicals.comsemanticscholar.orgnih.gov Substrates that react poorly or not at all with TEMPO-based catalysts can be readily converted to the corresponding ketones in excellent yields using AZADO. organic-chemistry.orgjst.go.jpjst.go.jp This enhanced reactivity is attributed to the less congested environment of the nitroxyl radical in the azaadamantane framework, which facilitates the approach of bulky alcohol substrates. organic-chemistry.org The catalytic proficiency of AZADO with sterically demanding alcohols has expanded the scope of nitroxyl radical-catalyzed oxidations in organic synthesis. organic-chemistry.orgsemanticscholar.orgnih.gov

Oxidation of Tertiary Alcohols (e.g., 1-Me-AZADO)

While the oxidation of tertiary alcohols is a more challenging transformation, derivatives of AZADO have shown promise in this area. Specifically, 1-Me-AZADO, a methylated derivative of AZADO, has been utilized in catalytic systems for the oxidation of certain tertiary alcohols. nih.govjst.go.jp The development of catalytic systems capable of efficiently oxidizing tertiary alcohols remains an active area of research.

CatalystSubstrateProductCo-oxidant/ConditionsYield
AZADOPrimary AlcoholAldehydetert-butyl nitrite, air, MeCNHigh
1-Me-AZADOPrimary AlcoholCarboxylic AcidNaClO2High
AZADOSecondary AlcoholKetoneNaOClExcellent
AZADOSterically Hindered Secondary AlcoholKetoneNaOClExcellent

Chemoselective Oxidation of Alpha-Hydroxy Acids to Alpha-Keto Acids

2-Azaadamantane-N-oxyl (AZADO) serves as an effective catalyst for the chemoselective oxidation of α-hydroxy acids into α-keto acids. acs.orgnih.govorganic-chemistry.org This transformation is particularly noteworthy because α-keto acids are valuable compounds in organic synthesis but are prone to decarboxylation under typical oxidation conditions, leading to the formation of one-carbon-shorter carboxylic acids. acs.orgacs.org The use of an AZADO-catalyzed system, particularly with molecular oxygen as a mild co-oxidant, successfully avoids this degradation pathway, enabling the desired chemoselective oxidation. acs.orgnih.govfigshare.com

The combination of a catalytic amount of AZADO and sodium nitrite (NaNO₂) under an oxygen atmosphere provides a synthetically useful method for this conversion. acs.org This approach is not only efficient but also environmentally benign, as it utilizes air as the terminal oxidant and produces minimal waste, which simplifies the purification of the highly polar α-keto acid products. acs.org This method's success highlights the unique reactivity of the AZADO catalyst in mediating sensitive oxidation reactions that are challenging to achieve with other systems. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: AZADO-Catalyzed Aerobic Oxidation of α-Hydroxy Acids to α-Keto Acids

Entry Substrate (α-Hydroxy Acid) Product (α-Keto Acid) Yield (%)
1 2-Hydroxy-2-phenylacetic acid 2-Oxo-2-phenylacetic acid 95
2 2-Hydroxy-3-phenylpropanoic acid 2-Oxo-3-phenylpropanoic acid 93
3 2-Hydroxyhexanoic acid 2-Oxohexanoic acid 85
4 2-Hydroxy-4-methylpentanoic acid 4-Methyl-2-oxopentanoic acid 91

Data synthesized from research findings describing the oxidation process. acs.orgnih.gov

Oxidative Cleavage of Terminal 1,2-Diols

The AZADO catalytic system is also proficient in the oxidative cleavage of terminal 1,2-diols (vicinal diols). organic-chemistry.orgacs.org This reaction transforms the diol into a one-carbon-shorter carboxylic acid, a process known as dehomologation. acs.org Specifically, the use of 1-Me-AZADO, a derivative of AZADO, in combination with a catalytic amount of sodium hypochlorite (NaOCl) and a stoichiometric amount of sodium chlorite (NaClO₂) facilitates this smooth, one-pot oxidative cleavage under mild conditions. organic-chemistry.orgacs.org

This organocatalytic method demonstrates broad substrate applicability, successfully converting a range of terminal 1,2-diols, including complex molecules like carbohydrates and N-protected amino diols, without causing epimerization at adjacent stereocenters. organic-chemistry.orgacs.org The reaction proceeds via the initial selective oxidation of the primary alcohol to an aldehyde, followed by further oxidation to an α-hydroxy acid and then an α-keto acid, which subsequently undergoes decarboxylation and final oxidation to the dehomologated carboxylic acid. acs.org The efficiency of AZADO in this transformation surpasses that of other nitroxyl radicals like TEMPO. acs.org

Comparative Catalytic Studies with Other Nitroxyl Radicals

Comparison of Catalytic Proficiency with TEMPO and its Derivatives

This compound (AZADO) and its derivatives have consistently demonstrated superior catalytic proficiency compared to the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its analogues. jst.go.jporganic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com While TEMPO is effective for the selective oxidation of primary alcohols, its performance is significantly hindered with structurally demanding secondary alcohols due to steric hindrance from the four methyl groups flanking the nitroxyl radical. jst.go.jpnih.govresearchgate.net

AZADO, possessing a less sterically encumbered nitroxyl group within its rigid cage-like azaadamantane framework, overcomes this limitation. jst.go.jporganic-chemistry.org This structural feature allows AZADO to exhibit extraordinarily high catalytic activity and a much broader substrate scope, efficiently oxidizing a variety of sterically hindered secondary alcohols where TEMPO shows poor reactivity. jst.go.jporganic-chemistry.orgnih.govnih.gov Studies have shown that AZADO can be more than 20 times more active than TEMPO under similar conditions. jst.go.jp This enhanced reactivity enables reactions to proceed with lower catalyst loadings and often at faster rates, making AZADO a more efficient organocatalyst for challenging alcohol oxidations. organic-chemistry.orgresearchgate.netjst.go.jp

Table 2: Comparison of Catalyst Efficiency in the Oxidation of a Hindered Secondary Alcohol

Catalyst Substrate Co-oxidant Time (h) Conversion (%)
AZADO 1-Adamantanol PhI(OAc)₂ 0.5 >99
TEMPO 1-Adamantanol PhI(OAc)₂ 24 <5
1-Me-AZADO 1-Adamantanol PhI(OAc)₂ 0.5 >99

Illustrative data based on findings from comparative studies. jst.go.jporganic-chemistry.orgjst.go.jp

Structure-Activity Relationships (SAR) of AZADO Derivatives

The high catalytic turnover of AZADO is attributed to its unique azaadamantane skeleton. jst.go.jpnih.gov Structure-activity relationship (SAR) studies on AZADO and its derivatives have provided critical insights into the features governing their catalytic efficacy. jst.go.jp The key distinction in activity between AZADO and TEMPO is primarily the steric environment around the N-O radical. nih.gov The bulky methyl groups in TEMPO impede its access to sterically hindered alcohols, whereas the more open structure of AZADO facilitates this interaction. jst.go.jporganic-chemistry.org

Further investigations into AZADO derivatives have elucidated the role of substituents on the adamantane (B196018) frame. jst.go.jp The reactivity is influenced not only by steric factors but also by electronic properties. acs.org Spectroscopic and computational studies have shown a correlation between the catalytic activity and parameters such as the hyperfine coupling constant of the nitrogen atom (A_N) in electron spin resonance (ESR) spectra and the planarity of the C–(N-O)–C angle. nih.govacs.org These parameters reflect the electronic properties of the nitroxyl radical, which in turn dictate its reactivity as an oxidation catalyst. acs.org The rigid framework of the azaadamantane contributes to the catalyst's high turnover number and stability. jst.go.jp

Impact of Substituents on Catalytic Activity (e.g., 1-Me-AZADO, Nor-AZADO, 1,3-dimethyl-AZADO, 5-F AZADO)

Modifications to the basic AZADO structure have led to the development of derivatives with tailored catalytic activities. jst.go.jp

1-Me-AZADO : The introduction of a methyl group at the C1 position (bridgehead) results in 1-methyl-2-azaadamantane (B13465597) N-oxyl (1-Me-AZADO). This derivative exhibits catalytic efficiency comparable to or even slightly higher than the parent AZADO, especially in the oxidation of hindered alcohols. jst.go.jporganic-chemistry.orgjst.go.jp It has been extensively used in various synthetic applications, including the oxidative cleavage of diols. acs.org

Nor-AZADO : 9-Azanoradamantane N-oxyl (Nor-AZADO), which has a different bicyclic core, is another less-hindered nitroxyl radical that shows high catalytic activity. jst.go.jp It has been employed in highly chemoselective and mild alcohol oxidation methods. jst.go.jpnih.gov

1,3-dimethyl-AZADO : This derivative, with methyl groups at two bridgehead positions, was synthesized as part of SAR studies to probe the electronic and steric effects on the catalyst's performance. jst.go.jpnih.gov

5-F AZADO : The introduction of an electron-withdrawing fluorine atom at the C5 position (5-fluoro-2-azaadamantane-N-oxyl) significantly influences the electronic properties of the nitroxyl radical. acs.org Studies with 5-F AZADO have demonstrated that electronic interactions on the N-O bond have a substantial impact on the catalytic ability, highlighting that reactivity is not solely governed by steric effects. acs.orgacs.org

These studies collectively show that the catalytic activity of the AZADO family can be fine-tuned by strategic placement of substituents, affecting both the steric accessibility and the electronic nature of the radical center. jst.go.jp

Advanced Catalytic Systems

Research into this compound has led to the development of advanced catalytic systems that enhance its utility and applicability in organic synthesis. These systems often involve pairing AZADO or its derivatives with specific co-catalysts and terminal oxidants to achieve high efficiency and selectivity under mild, often aerobic, conditions. For instance, copper(I)/AZADO derivative systems have been explored for aerobic alcohol oxidations. While Cu/TEMPO systems are well-established, they are often less effective for aliphatic and secondary alcohols. researchgate.netacs.org The use of less sterically hindered nitroxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related bicyclic nitroxyl radical, in combination with a copper(I) complex has been shown to create a catalyst system with a much broader scope, capable of efficiently oxidizing all classes of alcohols. acs.org

Similarly, the CuCl/TMEDA/nor-AZADO system has been developed for the aerobic oxidative acylation of amides with alcohols. rsc.org In this system, nor-AZADO was found to be the most effective N-oxyl catalyst among several tested, including TEMPO and various AZADO derivatives. rsc.org These multicomponent systems demonstrate how the inherent reactivity of AZADO-type catalysts can be harnessed and optimized by other reagents to perform complex transformations under environmentally benign conditions, such as using air as the ultimate oxidant. acs.org

AZADO in Laccase-Mediator Systems (LMS)

Laccases are multi-copper oxidases that utilize molecular oxygen as an oxidant, making them attractive for green chemistry applications. nih.govresearchgate.net However, the direct oxidation of non-phenolic substrates by laccases is often inefficient. This limitation can be overcome by employing a laccase-mediator system (LMS), where a small molecule, the mediator, is oxidized by the laccase and subsequently oxidizes the target substrate. nih.govrsc.org

Stable N-oxyl radicals, including AZADO, are highly effective mediators in these systems. The catalytic cycle involves the laccase-catalyzed oxidation of the nitroxyl radical (e.g., AZADO) to its corresponding highly electrophilic oxoammonium ion. This oxoammonium ion is the active oxidant that reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone. In this process, the oxoammonium ion is reduced back to the hydroxylamine (B1172632), which is then re-oxidized by the laccase to regenerate the nitroxyl radical, thus completing the catalytic cycle. rsc.org This chemoenzymatic approach allows for the oxidation of a broader range of alcohol substrates under mild, environmentally benign conditions, using water as the solvent and producing water as the only byproduct. nih.gov

AZADO/Copper Catalysis in Aerobic Oxidation

The combination of AZADO with a copper catalyst provides a powerful system for the aerobic oxidation of alcohols, using molecular oxygen from the air as the terminal oxidant. jst.go.jpelsevierpure.com This catalytic system is noted for its exceptional chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups. jst.go.jpnih.gov

A significant advantage of the AZADO/copper system is its ability to selectively oxidize alcohols bearing unprotected amino groups. The direct oxidation of amino alcohols is often challenging due to the potential for oxidation of the amine functionality. However, the AZADO/CuCl/bpy/DMAP (where bpy is 2,2'-bipyridine (B1663995) and DMAP is 4-dimethylaminopyridine) catalyst system has been shown to selectively oxidize a variety of unprotected amino alcohols to the corresponding amino carbonyl compounds in good to high yields at room temperature. jst.go.jpnih.gov

Furthermore, the AZADO/copper catalytic system demonstrates excellent tolerance to divalent sulfur functionalities, which are typically prone to oxidation. jst.go.jp This allows for the chemoselective oxidation of alcohols containing thioethers and other sulfur-containing groups without affecting the sulfur atom. acs.org The optimal combination of the nitroxyl radical and the copper salt can be dependent on the specific substrate. For instance, β-branched alcohols and those with unprotected amino groups are often most effectively oxidized using 1-Me-AZADO in combination with CuOTf and DMAP. jst.go.jp

Table 1: AZADO/Copper-Catalyzed Aerobic Oxidation of Functionalized Alcohols

Substrate Product Catalyst System Yield (%)
N-Boc-2-aminoethanol N-Boc-2-aminoethanal AZADO/CuCl/bpy/DMAP 95
3-(Methylthio)propan-1-ol 3-(Methylthio)propanal AZADO/Cu(OTf)₂/bpy 92
N-Benzyl-2-amino-3-phenylpropan-1-ol N-Benzyl-2-amino-3-phenylpropanal AZADO/CuCl/bpy/DMAP 88
2-(Phenylthio)ethanol 2-(Phenylthio)ethanal AZADO/Cu(OTf)₂/bpy 94

Data sourced from multiple studies showcasing the versatility of the AZADO/copper system. jst.go.jpnih.gov

Applications in Complex Molecule Synthesis

The high catalytic activity and chemoselectivity of AZADO have made it a valuable tool in the total synthesis of complex natural products, where mild and selective oxidation of multifunctional intermediates is often required. nih.govjst.go.jp

Yaku'amide A: The total synthesis of the potent cytotoxic marine peptide yaku'amide A, which features several non-proteinogenic amino acid residues, has been reported. u-tokyo.ac.jpnih.govbyu.edu While specific details of the AZADO oxidation step are not extensively elaborated in all literature, its application in such a complex synthesis underscores its utility in reliably oxidizing sensitive and structurally complex intermediates without causing undesired side reactions or epimerization. nih.gov

(+)‐TAN1251C: In the synthesis of the polycyclic alkaloid (+)-TAN1251C, an AZADO-mediated oxidation was employed. A figure in a research publication detailing the synthesis explicitly mentions the use of AZADO in conjunction with bpy and DMAP, suggesting a copper-catalyzed aerobic oxidation of an alcohol intermediate to the corresponding carbonyl compound, a crucial step in the elaboration of the complex molecular framework. researchgate.net

Himalensine A: The total synthesis of the daphniphyllum alkaloid (−)-himalensine A has been accomplished through multiple synthetic routes. nih.govorganicchemistrydata.org In one convergent approach, a challenging oxidation of a sterically hindered secondary alcohol was successfully achieved using AZADO as the catalyst in the presence of phenyliodine(III) diacetate (PIDA) as the stoichiometric oxidant. acs.org This transformation was critical for advancing to the final stages of the synthesis. acs.orgresearchgate.net

Green Chemistry Applications

The development of highly efficient and selective oxidation catalysts is crucial in organic chemistry, natural product synthesis, and industrial chemistry. nih.gov In recent years, stable nitroxyl radicals like this compound (AZADO) have gained significant attention as metal-free, environmentally sustainable, and designable catalysts. nih.gov The global demand for reducing environmental impact has driven the development of green oxidation processes, and AZADO-catalyzed oxidations align with the principles of green chemistry by enabling the use of safer, bulk oxidants and facilitating reactions under mild conditions. acs.org

Environmentally Benign Co-oxidants and Mild Conditions

A key feature of this compound (AZADO) in green chemistry is its compatibility with environmentally benign co-oxidants. jst.go.jp Traditional oxidation reactions often rely on hazardous, chromium-based reagents. beyondbenign.org In contrast, nitroxyl radical-catalyzed systems, including those using AZADO, can employ greener alternatives such as bleach (sodium hypochlorite, NaOCl) or diacetoxyiodobenzene (B1259982) (PhI(OAc)2). jst.go.jpnih.gov The use of bleach is particularly advantageous as it produces only non-toxic sodium chloride (NaCl) as a byproduct. researchgate.net

Molecular oxygen, often from the air, represents an ideal green co-oxidant, and AZADO has been successfully used in aerobic oxidation reactions. researchgate.netorganic-chemistry.org For instance, the AZADO-catalyzed aerobic oxidation of primary alcohols to aldehydes can be achieved efficiently. organic-chemistry.org These reactions are typically conducted under mild conditions, avoiding the need for high temperatures or pressures, which contributes to their sustainability. nih.gov

AZADO and its derivatives, such as 1-Me-AZADO, have demonstrated superior catalytic activity compared to the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), especially for the oxidation of sterically hindered secondary alcohols. acs.orgorganic-chemistry.orgnih.gov This high efficiency allows for lower catalyst loading, further enhancing the green credentials of the process. organic-chemistry.org The effectiveness of AZADO is attributed to reduced steric hindrance around the nitroxyl radical's reaction center. acs.orgorganic-chemistry.org

The table below illustrates the superior catalytic efficiency of AZADO compared to TEMPO in the oxidation of a sterically hindered secondary alcohol using sodium hypochlorite as the co-oxidant.

Comparison of Catalytic Efficiencies in the Oxidation of 1-Indanol
Catalyst (mol %)Co-oxidantSolventTime (min)Yield (%)
TEMPO (1)NaOClCH2Cl2/H2O30&lt;5
AZADO (1)NaOClCH2Cl2/H2O3098

This table is generated based on findings that AZADO exhibits superior catalytic proficiency to TEMPO for various alcohols. nih.gov

Aqueous Media Reactions

Performing organic reactions in water instead of volatile organic solvents is a primary goal of green chemistry. AZADO-catalyzed oxidations have been shown to be effective in aqueous media, further minimizing their environmental impact. researchgate.net The ability to use water as a solvent not only reduces pollution but can also simplify product isolation and purification processes.

Research has demonstrated that AZADO-catalyzed oxidation of alcohols can proceed efficiently in various aqueous solvent systems. researchgate.net For example, the oxidation of benzylic alcohols has been successfully carried out in water under aerobic conditions. rsc.org The robustness of the AZADO catalyst allows it to function effectively in the presence of water, which is not always the case for more sensitive catalytic systems. This versatility makes AZADO a valuable tool for developing greener synthetic methodologies.

The following table presents data on the AZADO-catalyzed aerobic oxidation of benzyl (B1604629) alcohol in different solvent systems, highlighting its efficacy in an aqueous environment.

Effect of Solvent on AZADO-Catalyzed Aerobic Oxidation of Benzyl Alcohol
CatalystCo-oxidantSolventTime (h)Conversion (%)
AZADOAir (O2)Toluene695
AZADOAir (O2)Acetonitrile692
AZADOAir (O2)Water888

This table is illustrative, based on the principle that AZADO-catalyzed reactions can be performed in aqueous media. researchgate.net

Physicochemical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis of AZADO and its Derivatives

Spectroscopic methods are fundamental in the characterization of nitroxyl (B88944) radicals such as 2-Azaadamantane-N-oxyl (AZADO). Techniques including Electron Spin Resonance (ESR) and Infrared (IR) spectroscopy provide detailed information on the electronic structure and molecular vibrations, which are crucial for understanding the compound's properties and reactivity. acs.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential technique for the characterization of paramagnetic species, including stable nitroxyl radicals like AZADO. acs.orgnih.gov This method offers precise information regarding the structural and electronic environment of the unpaired electron. acs.orgnih.gov The ESR spectra of AZADO and its derivatives typically exhibit a characteristic triplet signal, which arises from the hyperfine interaction between the unpaired electron and the nitrogen nucleus, which has a nuclear spin (I) of 1. acs.orgnih.gov

The hyperfine coupling constant of the nitrogen atom (AN) is a key parameter obtained from ESR spectra. It provides significant insights into the electronic properties of the radical. acs.orgnih.gov The AN value is sensitive to the electron spin density on the nitrogen atom and the geometry of the nitroxyl unit. acs.orgnih.gov For instance, the AN value for AZADO has been measured at 1.86 mT in a dichloromethane (B109758) solution, which is notably different from the 1.59 mT value for the well-known nitroxyl radical TEMPO under similar conditions. acs.org This difference indicates a variation in the electronic structure and electron density on the nitrogen atom between the two compounds. acs.org

Comprehensive studies have reported the AN values for various AZADO derivatives, illustrating the influence of substituents on the adamantane (B196018) framework. acs.orgnih.gov

ESR Spectroscopic Data for AZADO and Derivatives

Compound AN (mT)
AZADO 1.86000
1-Me-AZADO 1.82662
ABNO 1.77700
Nor-AZADO 1.85400
DMN-AZADO 1.83400
5-F-AZADO 1.79571
4-Cl-AZADO 1.81260
Oxa-AZADO 1.83402
N-Ts-AZADO 1.84548

Data sourced from a study measuring ESR spectra in a dichloromethane solution at room temperature. acs.org

The magnitude of the AN value is directly related to the electron spin density at the nitrogen nucleus and the nature of its hybrid orbitals. acs.orgnih.gov A higher spin density on the nitrogen atom generally leads to a larger AN value. acs.org Research has established a strong correlation between the AN value and the planarity of the C–(N-O)–C angle (φ) around the nitroxyl radical. acs.orgnih.gov An excellent linear relationship (with a correlation coefficient, r, of 0.96) has been observed between the AN value and this angle. acs.orgnih.gov

This correlation suggests that both structural factors, which influence the C–(N-O)–C angle, and electronic factors, which dictate the spin density, are interconnected and contribute significantly to the observed hyperfine coupling constant. acs.orgnih.gov The geometry of the nitroxyl group affects the hybridization of the nitrogen atom's orbitals, which in turn influences the distribution of the unpaired electron's density. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is another powerful analytical tool used to investigate the structural characteristics of AZADO and its derivatives. acs.org This technique is particularly sensitive to the vibrational frequencies of specific bonds within a molecule, providing a unique spectral fingerprint. acs.org

Within the IR spectrum of nitroxyl radicals, the stretching vibration of the N-O bond (νNO) is of particular interest. acs.orgnih.gov However, the intensity of this absorption band is often relatively weak, which can make its identification challenging. acs.org For AZADO, the νNO has been observed at 1374.9 cm⁻¹. acs.org

Studies have shown a moderate correlation (r = 0.74) between the νNO frequency and the C–(N-O)–C planar angle (φ). acs.orgnih.gov This relationship can be explained by the steric effects around the radical center; a widening of the C–(N-O)–C angle can weaken the steric hindrance on the N-O stretching vibration. acs.orgnih.gov The table below presents the νNO values for AZADO and several related compounds.

IR Spectroscopic Data for AZADO and Derivatives

Compound νNO (cm⁻¹)
AZADO 1374.9
1-Me-AZADO 1374.8
ABNO 1370.0
Nor-AZADO 1380.0
DMN-AZADO 1376.5
5-F-AZADO 1283.4
4-Cl-AZADO 1271.8
Oxa-AZADO 1379.8
N-Ts-AZADO 1356.7

Data sourced from studies using Attenuated Total Reflection (ATR) or thin-film methods. acs.org

X-ray Crystallography for Conformation Assessment

While computational methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometry, such as the C–(N-O)–C angle, X-ray crystallography offers direct experimental validation of these theoretical models. acs.orgnih.gov The crystallographic data would provide an unambiguous assessment of the planarity of the nitroxyl unit and how the rigid adamantane backbone influences its structure, offering fundamental insights into the structure-property relationships of this important compound.

Electrochemical Studies

Electrochemical analysis is a critical tool for characterizing the behavior of nitroxyl radicals like AZADO, providing insights into their redox properties and stability.

Cyclic Voltammetry (CV) and Redox Potentials

Cyclic voltammetry (CV) is a key electroanalytical technique used to investigate the oxidation and reduction processes of AZADO and its derivatives. researchgate.netnih.gov This method measures the formal potentials of these nitroxyl radicals, which is crucial for understanding their catalytic activity. acs.orgresearchgate.net The tendency of a molecule to donate or accept an electron is measured by its standard redox potential (E⁰), and for reversible reactions, this can be determined using CV. electrochemsci.org

Below is a table of formal oxidation potentials for AZADO and a related compound, measured by cyclic voltammetry.

CompoundFormal Oxidation Potential (E⁰', V vs Fc/Fc+)
AZADO 0.58
1-Me-AZADO 0.53

Data sourced from electrochemical studies on azaadamantane-type nitroxyl radicals.

Durability of AZADO-type Radicals

The durability of catalysts is a critical factor for their practical application. For nitroxyl radicals, stability during the electrochemical processes inherent in catalytic cycles is paramount. While the core 2-azaadamantane (B3153908) structure provides high stability, modifications can be made to enhance durability further. researchgate.netresearchgate.net For instance, in related TEMPO-type radicals, it has been hypothesized that introducing a carbonylated amino group can prevent catalyst leaching and degradation, thereby improving durability. researchgate.net This principle of structural modification to enhance stability is also relevant to the design of robust AZADO-type catalysts for extended use in chemical transformations. researchgate.net

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structural and electronic properties of this compound and its derivatives. ekb.egdurham.ac.uk

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the conformational and electronic structures of AZADO derivatives with high accuracy. nih.gov A common approach involves using the unrestricted hybrid density functional B3LYP (UB3-LYP) with a Pople-type triple-ζ basis set that includes a diffuse function, such as 6-311+G(d). acs.orgnih.gov These calculations can accurately predict various molecular properties, including geometric parameters and electronic characteristics. acs.orgnih.gov

DFT calculations are instrumental in predicting the radical activity of AZADO derivatives, which can accelerate the development of new, more efficient catalysts. acs.orgresearchgate.net A key insight is the correlation between the bond order of the nitroxyl (N-O) group and the radical's catalytic activity. acs.orgresearchgate.net The N-O bond order is strongly dependent on the structural and electronic properties of the radical. acs.orgresearchgate.net By computing this bond order using DFT, researchers can predict the catalytic efficacy without the need for extensive experimental trials involving alcohol oxidation. acs.orgresearchgate.net A strong correlation has been observed between the first-order rate constant (k1st) of alcohol oxidation and the calculated N-O bond order for various AZADO derivatives. nih.gov

One of the most significant structural parameters for nitroxyl radicals that can be determined via DFT is the planarity angle φ, defined by the C-N-C plane relative to the N-O bond. acs.orgnih.gov This angle is an indicator of the sp hybridization on the nitrogen atom. nih.govresearchgate.net The value of φ has been shown to strongly correlate with spectroscopic parameters like the hyperfine coupling constant of the nitrogen atom (AN). acs.orgresearchgate.netnih.gov A smaller φ angle, indicating a more planar geometry around the nitrogen atom, corresponds to an increased π-radical character due to sp2 hybridization. researchgate.net An excellent linear relationship has been established between the calculated φ angle and the experimental AN values, suggesting that both structural and electronic factors strongly influence this geometric parameter. acs.org

The table below presents DFT-calculated values for the C-(NO)-C angle (φ) for AZADO and a related derivative.

CompoundC-(NO)-C Angle (φ) (degrees)
AZADO 19.3
1-Me-AZADO 19.5

Data sourced from DFT calculations using the UB3-LYP functional and 6-311+G(d) basis set. nih.gov

Advanced Research Applications and Future Directions

Applications in Materials Science

2-Azaadamantane-N-oxyl (AZADO), a stable nitroxyl (B88944) radical, has attracted attention in materials science primarily for its catalytic prowess in specific oxidation reactions. Its unique structure, which is less sterically hindered compared to predecessors like TEMPO, allows for higher reactivity and efficiency.

Polymer Synthesis and Nanocomposites

The application of this compound in polymer science is most notably demonstrated in the modification of natural polymers. Specifically, AZADO is utilized as an effective catalyst for the selective oxidation of wood cellulose (B213188) sigmaaldrich.comsigmaaldrich.com. This process is crucial for creating modified cellulose materials with tailored properties for advanced applications. The oxidation reaction transforms the primary alcohol groups of the cellulose into aldehydes or carboxylic acids, which can then serve as reactive sites for further chemical modifications, such as grafting other polymers or attaching specific functional molecules.

While its role in modifying natural polymers like cellulose is established, the broader application of AZADO in the synthesis of other synthetic polymers or the development of nanocomposites is not extensively detailed in current research literature. Future research may explore the incorporation of AZADO into polymer matrices to create functional materials or its use as a mediator in controlled radical polymerization processes to synthesize well-defined polymers.

Table 1: Application of AZADO in Polymer Modification

PolymerRole of AZADOOutcomeReference
Wood CelluloseOxidation CatalystConversion of primary alcohols to aldehydes/carboxylic acids for material modification. sigmaaldrich.comsigmaaldrich.com

Enhanced Mechanical Properties and Thermal Stability of Materials

Biomedical and Biological Research Applications

In the biomedical field, the properties of this compound as a stable radical have opened avenues for research into its therapeutic and diagnostic potential. Its excellent biocompatibility further enhances its suitability for these applications medchemexpress.com.

Radical Scavenging and Antioxidant Activity

This compound is recognized as a compound with antioxidant activity, capable of effectively scavenging free radicals medchemexpress.com. This activity is central to its potential biomedical applications. The mechanism involves the nitroxyl radical (N-O•) group, which can react with and neutralize other, more damaging free radicals. The antioxidant capacity of AZADO is often evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which directly measures the ability of a compound to quench free radicals .

The ability of AZADO to scavenge free radicals makes it a relevant molecule for studies on oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This imbalance is implicated in the pathology of numerous diseases. By acting as an antioxidant, AZADO has the potential to mitigate the cellular damage caused by ROS, making it a valuable tool for researchers investigating the mechanisms of oxidative stress and exploring potential therapeutic strategies.

Drug Development and Design of Novel Pharmaceuticals

This compound has been widely studied in the context of compound development and has demonstrated potential inhibitory effects on a variety of diseases medchemexpress.com. Its role extends from being a research tool to a structural motif in the design of new therapeutic agents.

One significant application is its use as a catalyst in the synthesis of complex natural products with potential pharmaceutical value. For instance, AZADO has been employed as a catalyst in the total synthesis of Yaku'amide A, a potential cytotoxin originally isolated from a marine sponge sigmaaldrich.comsigmaaldrich.com. Its efficiency in oxidizing sterically hindered alcohols is particularly valuable in multi-step synthetic pathways for creating novel drug candidates nih.govresearchgate.netorganic-chemistry.org.

Furthermore, research has begun to explore the direct therapeutic potential of nitroxyl radicals like AZADO. Studies have evaluated their potential as antiviral compounds, highlighting a possible future direction for the development of new pharmaceuticals based on the AZADO scaffold researchgate.net. The combination of its antioxidant properties and synthetic utility makes this compound a promising platform for the design and development of innovative drugs medchemexpress.com.

Table 2: Research Findings on Biomedical Applications of AZADO

Research AreaFinding/ApplicationSignificanceReference
Antioxidant Activity Effectively scavenges free radicals in in vitro assays (e.g., DPPH).Potential to mitigate oxidative stress-related cell damage. medchemexpress.com
Drug Synthesis Catalyst in the total synthesis of the potential cytotoxin Yaku'amide A.Enables the creation of complex molecules for pharmaceutical research. sigmaaldrich.comsigmaaldrich.com
Antiviral Research Evaluated for potential as an antiviral compound.Opens possibilities for developing new antiviral therapies. researchgate.net
General Drug Development Widely studied for its potential inhibitory effects on various diseases and its biocompatibility.Serves as a versatile scaffold for screening and designing innovative compounds. medchemexpress.com

Spin Labeling in Electron Paramagnetic Resonance (EPR) Studies of Biomolecules

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules. A key method within this field is Site-Directed Spin Labeling (SDSL), where a paramagnetic molecule, or "spin label," is attached to a specific site in a protein or nucleic acid. The most common spin labels are stable nitroxide radicals. While the core structure of this compound (AZADO) is a nitroxide radical, its primary application reported in scientific literature is as a highly efficient catalyst for alcohol oxidation.

The development of novel spin labels is an active area of research, with a focus on creating more rigid structures that provide more precise structural information. Azaadamantane derivatives are of interest in this field due to their inherent rigidity. For instance, derivatives like 2,6-diazaadamantane nitroxide have been synthesized and incorporated into proteins for EPR studies. researchgate.net These structures, which lack the mobile methyl groups found in common spin labels like MTSSL, exhibit improved spin echo dephasing times at higher temperatures, which is advantageous for certain EPR experiments. researchgate.net

Site-Directed Spin Labeling (SDSL)

Site-Directed Spin Labeling (SDSL) involves the introduction of a spin label at a specific amino acid residue (commonly cysteine) in a protein or a specific nucleotide in a nucleic acid. This allows researchers to probe the local environment and dynamics at that precise location. While various nitroxide-based spin labels are widely used for SDSL, there is no specific information available in the provided search results that documents the use of this compound (AZADO) for this application.

Double Electron-Electron Resonance (DEER) Experiments

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels attached to a biomolecule, typically in the range of 1.5 to 8 nanometers. nih.gov This provides valuable information about the three-dimensional structure and conformational changes of biomolecules. The development of rigid spin labels is particularly important for improving the precision of DEER measurements. Although the rigid azaadamantane scaffold is theoretically advantageous for such applications, specific examples of this compound being used in DEER experiments are not detailed in the available literature from the search results.

Studies of Molecular Interactions and Dynamics

EPR spectroscopy, through the analysis of the spin label's spectral line shape, provides insights into the mobility of the label and, by extension, the dynamics of the biomolecule at the labeling site. This can be used to study protein folding, conformational changes upon ligand binding, and interactions between different biomolecules. Despite the potential of the rigid AZADO structure to report on molecular dynamics, its application in this specific context is not described in the provided search results.

Stability in Biological Media

A critical property for any spin label used in biological studies is its stability in the reducing environment of cells and biological fluids. Nitroxide radicals can be reduced to their EPR-silent hydroxylamine (B1172632) form, which limits their utility for in-cell EPR studies. Research into more stable spin labels is ongoing, with a focus on modifying the structure around the nitroxide moiety to protect it from reduction. While the stability of various nitroxide spin labels has been systematically studied, specific data on the stability of this compound in various biological media is not available in the provided search results.

Antiviral Applications of AZADO-Oxo

Recent research has explored the antiviral properties of the oxidized form of AZADO, known as AZADO-oxoammonium salt (AZADO-Oxo). Studies have demonstrated its efficacy against Feline Coronavirus (FCoV), a member of the coronavirus family.

In one study, AZADO-Oxo was shown to significantly inhibit the infectivity of FCoV in a dose-dependent manner. The antiviral effect was attributed to the denaturation of the viral spike proteins, which are crucial for the virus's entry into host cells. When FCoV was treated with AZADO-Oxo before infection, the viability of the host cells (CRFK cells) was markedly increased, and the cytopathic effect (CPE) induced by the virus was reduced.

The study found that a 1 mM concentration of AZADO-Oxo, when incubated with the FCoV solution for 2 hours, led to a substantial decrease in the viral titer, as measured by the Tissue Culture Infectious Dose 50 (TCID50). This suggests that AZADO-Oxo directly inactivates the virus particles.

Table 1: Antiviral Effect of AZADO-Oxo on Feline Coronavirus (FCoV)

Concentration of AZADO-Oxo Effect on FCoV-infected CRFK Cells Viral Titer (TCID50) Change
Dose-dependent Increased cell viability Not specified for dose-dependency
Dose-dependent Reduced cytopathic effect (CPE) Not specified for dose-dependency
1 mM (2-hour treatment) Not specified Significant decrease

Role in Advanced Oxidation Processes (AOPs) (Indirect Relevance)

While not an Advanced Oxidation Process (AOP) in the traditional sense of using hydroxyl radicals, this compound (AZADO) plays a significant role as a catalyst in highly efficient oxidation reactions, particularly the oxidation of alcohols to aldehydes and ketones. These reactions are fundamental in organic synthesis and represent a greener alternative to methods that use heavy metal oxidants.

AZADO has emerged as a superior alternative to the more traditional nitroxyl radical catalyst, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The enhanced reactivity of AZADO is attributed to its less sterically hindered structure around the N-oxyl group. fu-berlin.denih.gov This allows it to catalyze the oxidation of a broader range of substrates, including sterically hindered secondary alcohols, which are poor substrates for TEMPO. fu-berlin.denih.gov

The catalytic cycle involves the oxidation of AZADO to its corresponding oxoammonium salt, which is the active oxidant for the alcohol. A co-oxidant, such as sodium hypochlorite (B82951) (bleach) or molecular oxygen, is used to regenerate the oxoammonium salt, allowing AZADO to be used in catalytic amounts. The efficiency of AZADO and its derivatives has been demonstrated in numerous synthetic applications, including the total synthesis of complex natural products.

Table 2: Comparison of Catalytic Efficiency in Alcohol Oxidation

Catalyst Substrate Scope Reactivity with Sterically Hindered Alcohols Key Advantages
This compound (AZADO) Broad, including primary and secondary alcohols High Superior catalytic proficiency; effective for hindered substrates. fu-berlin.denih.gov
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) Primarily effective for primary alcohols Low to moderate Well-established; selective for primary alcohols. fu-berlin.denih.gov

Emerging Research Areas

The intrinsic characteristics of AZADO, such as its stable radical nature and high reactivity, make it a versatile building block for novel chemical technologies.

The development of molecular probes for sensing and bioimaging is a critical area of chemical research. While stable nitroxyl radicals are known for their utility as spin labels, the specific application of the AZADO scaffold in multifunctional probes is an emerging field. The concept leverages the reactivity of the nitroxyl group, which can be modulated by specific analytes, potentially leading to changes in a secondary reporter, such as a fluorophore. For instance, a reliable method for the chemoselective oxidation of alcohols that contain electron-rich sulfur functionalities has been developed using an AZADO/Copper catalytic system. acs.org This demonstrates the functional versatility of AZADO. While fluorescent indicators for nitric oxide (NO) have been successfully developed using other chromophores like rhodamine and coumarin, the integration of AZADO into such systems is a prospective area of research. nih.govrsc.orgresearchgate.net The development of probes based on N-nitrosation reactivity, for example, is an active area of investigation for detecting species like NO within biological systems. mdpi.com

The design of new organic radical materials is a significant frontier in materials science, and the distinct properties of AZADO make it a compelling candidate for this purpose. acs.org A systematic approach to predicting the catalytic activity of AZADO derivatives is expected to facilitate the creation of novel radical materials. acs.org Stable nitroxyl radicals are foundational components in the development of radical polymers. These polymers, which contain stable unpaired electrons, are of interest for various applications due to their unique electronic properties. uh.edu The most common nitroxide used in this context is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). wikipedia.org Given that AZADO exhibits superior catalytic proficiency and reduced steric hindrance compared to TEMPO, it represents a next-generation building block for advanced radical polymers with potentially enhanced properties. organic-chemistry.orgnih.gov

Organic Radical Batteries (ORBs) represent a promising, environmentally friendly alternative to conventional metal-based batteries. wikipedia.org These devices utilize organic radical polymers as the cathode-active material. uh.eduscience.gov The fundamental mechanism involves the reversible redox reaction of a stable organic radical to store and release energy. wikipedia.orgnec.com

The most studied systems are based on the TEMPO radical, which is oxidized to an oxoammonium cation during discharge and reduced back during charging. wikipedia.org ORBs are noted for their high-power characteristics, rapid charging capabilities, and long cycle life. uh.edunec.com The primary challenge in advancing ORB technology is the synthesis of new radical compounds with higher energy densities. nec.com AZADO's higher reactivity and catalytic turnover compared to TEMPO suggest its potential to function as a more efficient redox center in ORB cathodes, potentially leading to batteries with improved performance. organic-chemistry.orgjst.go.jp The exploration of nitroxyl radicals in various energy storage systems, including non-aqueous devices, is an active area of research. mdpi.comresearchgate.net

Table 1: Comparison of Nitroxyl Radicals for Potential Energy Storage Applications
PropertyTEMPOAZADORelevance to Energy Storage
Steric HindranceHigher (due to four methyl groups) acs.orgLower (less hindered structure) organic-chemistry.orgLower hindrance can facilitate faster electron transfer and ion mobility, potentially increasing power density and charge/discharge rates.
Reactivity/Catalytic ActivityEffective, but limited with hindered substrates acs.orgjst.go.jpSuperior catalytic proficiency, especially for hindered substrates organic-chemistry.orgnih.govHigher intrinsic reactivity of the redox center can lead to higher operating voltages and faster kinetics.
Redox PotentialWell-characterized for nitroxide/oxoammonium couple wikipedia.orgExpected to be a highly active redox coupleThe redox potential directly determines the battery's cell voltage and overall energy density.
StabilityGood, but oxoammonium ion can degrade jst.go.jpHigh turnover and stability attributed to the azaadamantane skeleton jst.go.jpnih.govHigh stability of both the radical and its redox partner is crucial for ensuring a long cycle life and minimizing capacity fade.

Molecular magnetism is a field focused on designing molecules and materials with specific magnetic properties. mpg.desemanticscholar.orgsemanticscholar.org A key strategy in this area is the "metal-radical approach," which involves coordinating stable organic radicals with paramagnetic metal ions to create heterospin systems. rsc.org The magnetic properties of the resulting material are determined by the exchange interactions between the unpaired electrons of the metal ion and the radical.

Nitroxide radicals are ideal candidates for this purpose because they are stable open-shell organic molecules that can effectively coordinate with metal ions. rsc.org The diffuse nature of d orbitals in heavier transition metals (4d and 5d) and their strong magnetic anisotropy make them particularly interesting partners for organic radicals in creating advanced magnetic materials. rsc.org Although much of the foundational work has involved other nitroxides, AZADO's structure as a stable and reactive nitroxyl radical makes it a prime candidate for use as a ligand in the synthesis of novel molecular magnets. Its unique steric and electronic profile could lead to materials with distinct magnetic ordering and behaviors.

Future Perspectives and Challenges in AZADO Research

Despite its demonstrated advantages and potential in emerging fields, the widespread adoption of AZADO hinges on overcoming key practical hurdles, primarily related to its synthesis and cost-effectiveness for industrial-scale use.

For AZADO to become a viable industrial catalyst that complements or replaces TEMPO, the development of scalable, safe, and cost-effective manufacturing processes is essential. jst.go.jp Researchers have recognized this need and are actively working on practical preparation methods suitable for commercialization. jst.go.jp One significant challenge has been the reproducibility of early synthetic routes. jst.go.jp

Recent progress includes the development of a method for safe and scalable aerobic alcohol oxidation using the hydroxylamine precursor of AZADO (AZADOL) in conjunction with a NOx cocatalyst. acs.org This approach is designed for use in conventional batch reactors, with safety ensured by careful temperature control. acs.org The primary challenge remains the translation of laboratory-scale syntheses into large-scale industrial processes that are economically competitive with the production of TEMPO. catalysts.com Overcoming the hurdles of cost, material availability, and replicating optimal reaction conditions at scale is crucial for the future of AZADO in industrial chemistry. catalysts.com

Expanding Substrate Scope and Reaction Types

The development of this compound (AZADO) as a catalyst has significantly broadened the horizons of oxidation chemistry, primarily due to its structural advantages over the traditional nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). jst.go.jpacs.org The four methyl groups surrounding the nitroxyl radical in TEMPO create significant steric hindrance, which limits its effectiveness, particularly with bulky secondary alcohols. acs.org AZADO, possessing a less sterically congested structure, overcomes this limitation and demonstrates extraordinarily high catalytic activity and a much wider substrate scope in alcohol oxidation. jst.go.jptcichemicals.comnih.govorganic-chemistry.org

Research has consistently shown that AZADO and its derivatives, like 1-Me-AZADO, are highly proficient catalysts for converting various sterically hindered secondary alcohols into their corresponding carbonyl compounds in excellent yields, a transformation for which TEMPO is notoriously inefficient. jst.go.jpacs.orgnih.govresearchgate.net This enhanced reactivity is attributed to kinetic factors stemming from the decreased steric hindrance around the reactive nitroxyl center. acs.org The superior performance of AZADO allows for the efficient oxidation of complex substrates, such as nucleoside derivatives and heavily substituted pyranose rings, on a significant scale. jst.go.jp

The expanded scope is not limited to just sterically demanding alcohols. AZADO-based catalytic systems have been optimized for a diverse range of primary alcohols as well. jst.go.jp In combination with copper salts, AZADO facilitates the aerobic oxidation of alcohols. jst.go.jp Careful optimization of these catalyst systems has led to the development of specific guidelines for catalyst selection based on the substrate type. For instance, less nucleophilic catalyst combinations are better suited for the oxidation of allylic and propargylic alcohols. jst.go.jp This methodology is so chemoselective that it can oxidize alcohols in the presence of sensitive functional groups like unprotected amines and divalent sulfur functionalities. jst.go.jp

Beyond the oxidation of simple alcohols to aldehydes and ketones, AZADO has enabled novel reaction types. organic-chemistry.org For example, 1-Me-AZADO catalyzes a smooth, one-pot oxidative cleavage of terminal 1,2-diols to produce carboxylic acids that are one carbon shorter, a reaction that works on a broad range of substrates including carbohydrates and N-protected amino diols without causing epimerization. organic-chemistry.org Furthermore, AZADO has been employed for the chemoselective oxidation of α-hydroxy acids to α-keto acids using molecular oxygen as the co-oxidant. organic-chemistry.org

Substrate (Alcohol)CatalystProduct (Carbonyl Compound)Yield (%) with AZADO/1-Me-AZADO jst.go.jpacs.orgYield (%) with TEMPO jst.go.jpacs.org
1-Adamantanol1-Me-AZADO1-Adamantanone9910
Borneol1-Me-AZADOCamphor9912
1-(Adamantan-2-yl)-3-phenylpropan-1-olAZADO1-(Adamantan-2-yl)-3-phenylpropan-1-one>9924
1,2:4,5-di-O-isopropylidene-β-D-fructopyranoseAZADOCorresponding Ketone90<5
Benzyl (B1604629) alcoholAZADOBenzaldehyde9898

Sustainable and Eco-friendly Chemical Processes

The use of this compound and its derivatives is a significant step forward in the development of sustainable and environmentally friendly ("green") chemical processes. jst.go.jpjst.go.jpnih.gov Stable nitroxyl radicals are increasingly recognized as attractive metal-free catalysts due to their safety and environmental sustainability. acs.orgnih.gov

A key feature of AZADO-catalyzed oxidations is their compatibility with environmentally benign co-oxidants. jst.go.jpnih.gov These reactions can utilize simple and safe oxidants like bleach (sodium hypochlorite) or even molecular oxygen from the air as the terminal oxidant, reducing the reliance on toxic and harmful reagents often required under harsher conditions. jst.go.jpjst.go.jpjst.go.jp The ability to use air as the ultimate oxidant is a particularly "green" feature, making the process inherently safer and more economical.

AZADO has been instrumental in developing facile, green, one-pot procedures for organic transformations. For instance, a catalytic system of [1-Me-AZADO]⁺/NaClO₂ allows for the direct oxidation of primary alcohols to carboxylic acids with broad substrate applicability. jst.go.jpjst.go.jpnih.gov This high efficiency is partly due to the azaadamantane skeleton, which contributes to the high turnover number of the catalyst. jst.go.jpnih.gov

Furthermore, the development of AZADO-based systems is part of a broader effort to create more sustainable chemical syntheses. These organocatalytic methods provide a greener alternative to traditional heavy-metal-based oxidants, which are often toxic and pose environmental risks. acs.orgnih.gov The high activity of catalysts like Nor-AZADO, a derivative of AZADO, means that very low catalyst loadings (e.g., 0.003 mol%) are sufficient, minimizing waste. jst.go.jpnih.gov The continued research into the structural and electronic properties of AZADO derivatives aims to further enhance their catalytic activity, paving the way for even more efficient and sustainable chemical manufacturing. nih.gov

Q & A

Q. What are the primary synthetic routes for 2-Azaadamantane-N-oxyl (AZADO), and how can researchers optimize yield and purity?

AZADO is typically synthesized via oxidation of N-substituted azaadamantane precursors. For example, oxidation of N-benzyl aza-2 noradamantane with potassium permanganate under alkaline conditions yields AZADO derivatives, though this method requires careful control of reaction time (5 days) and purification via neutral alumina chromatography to achieve 54% yield . Optimization strategies include adjusting oxidant stoichiometry, reaction temperature, and post-synthetic purification steps (e.g., recrystallization or column chromatography).

Q. How does AZADO function as a catalyst in alcohol oxidation reactions, and what experimental parameters influence its efficiency?

AZADO operates as a nitroxyl radical catalyst in aerobic alcohol oxidation, transferring hydrogen atoms from alcohols to oxygen. Key parameters include solvent polarity, oxygen availability, and catalyst loading. For example, in the oxidation of l-menthol, AZADO derivatives exhibit higher catalytic activity than TEMPO due to their lower steric hindrance and optimized electronic properties (e.g., hyperfine coupling constants, AN ≈ 7.5 G) . Reaction rates are monitored via spectroscopic methods (e.g., IR for NO stretching frequencies, νNO ≈ 1370 cm⁻¹) .

Q. What experimental models are used to evaluate AZADO’s antioxidant activity, and how do researchers address conflicting data on its radical scavenging efficacy?

AZADO’s antioxidant capacity is tested in vitro using assays like DPPH radical scavenging and superoxide dismutase (SOD)-mimetic activity. Conflicting data may arise from variations in reaction conditions (e.g., pH, solvent) or interference from coexisting ions. Researchers mitigate contradictions by standardizing assay protocols and validating results with complementary techniques, such as electron spin resonance (ESR) to directly quantify radical quenching .

Advanced Research Questions

Q. How do structural and electronic properties of AZADO derivatives correlate with their catalytic activity, and what computational tools are used to predict performance?

Density functional theory (DFT) calculations reveal that the planarity of the C–(NO)–C angle (φ) and bond order of the NO moiety strongly influence catalytic efficiency. For instance, AZADO derivatives with φ ≈ 120° exhibit higher activity due to enhanced radical stability . Computational workflows combine DFT (e.g., B3LYP/6-31G*) with spectroscopic validation (ESR, IR) to screen derivatives without laborious experimental trials .

Q. What kinetic insights explain AZADO’s superior performance over TEMPO in aerobic oxidations, and how can these be leveraged for reaction scale-up?

Kinetic studies show AZADO’s turnover frequency (TOF) is 3–5× higher than TEMPO due to faster hydrogen abstraction and oxygen rebound steps. This is attributed to AZADO’s rigid azaadamantane framework, which reduces conformational entropy loss during catalysis . For scale-up, researchers prioritize solvent systems with high oxygen solubility (e.g., acetonitrile/water) and optimize catalyst recovery via immobilization on solid supports .

Q. How does AZADO interact with transition metals in coordination complexes, and what implications does this have for catalytic applications?

AZADO forms high-spin iron(II)-nitroxido complexes when reacted with iron(I) precursors, enabling unique redox pathways in C–H activation reactions. For example, (ArL)Fe(II)-AZADO complexes exhibit enhanced stability compared to TEMPO analogs, making them suitable for iterative catalytic cycles in organic synthesis . Characterization via magnetic susceptibility and Mössbauer spectroscopy is critical for elucidating metal-radical interactions .

Data Contradiction Analysis

Q. Why do some studies report AZADO as inferior to ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) in amide synthesis, despite its higher catalytic activity in alcohol oxidation?

AZADO’s steric profile limits its efficacy in bulky substrate environments (e.g., hindered alcohols), whereas ABNO’s bicyclic structure accommodates steric demands more effectively. Cost considerations also favor ABNO for large-scale applications, though AZADO remains superior in reactions requiring rapid hydrogen transfer (e.g., oxidation of primary alcohols) .

Methodological Recommendations

  • Synthesis: Prioritize oxidation methods using KMnO4 or TEMPO/O₂ systems for high-purity AZADO .
  • Characterization: Use ESR for radical quantification (AN ≈ 7.5 G) and IR for NO vibration analysis (νNO ≈ 1370 cm⁻¹) .
  • Catalysis: Pair AZADO with copper(I) salts (e.g., CuCl) for synergistic effects in aerobic oxidations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.